molecular formula C21H18N2O3S B4641451 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE

Cat. No.: B4641451
M. Wt: 378.4 g/mol
InChI Key: NNZVNSMGBKKPKU-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is a synthetic organic compound that features a benzodioxole moiety and a thiazole ring. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the benzodioxole and thiazole intermediates through a propenamide linkage, often using a Wittig reaction or a similar olefination method.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is studied for its potential as a building block in organic synthesis and its reactivity in various chemical transformations.

Biology

Biologically, compounds with benzodioxole and thiazole moieties are often investigated for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds may be explored for their therapeutic potential in treating various diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, these compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
  • (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-METHYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE

Uniqueness

The uniqueness of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-18-20(15-6-4-3-5-7-15)23-21(27-18)22-19(24)11-9-14-8-10-16-17(12-14)26-13-25-16/h3-12H,2,13H2,1H3,(H,22,23,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZVNSMGBKKPKU-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
Reactant of Route 2
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
Reactant of Route 6
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE

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